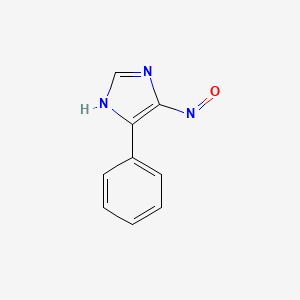silanol CAS No. 110086-50-5](/img/structure/B14326192.png)
[Bis(trimethylsilyl)methyl](dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)methylsilanol is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a silicon atom. This compound is notable for its unique structural properties, which include a silicon atom bonded to both methyl and hydroxyl groups. It is a colorless, volatile liquid that finds applications in various fields due to its chemical inertness and large molecular volume.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylsilanol typically involves the hydrolysis of chlorotrimethylsilane. This reaction is carried out under weakly basic conditions to avoid the formation of by-products such as hexamethyldisiloxane . Another method involves the basic hydrolysis of hexamethyldisiloxane .
Industrial Production Methods
Industrial production of this compound often involves the controlled hydrolysis of polydimethylsiloxane, which is terminated with trimethylsilyl groups. This process ensures the formation of the desired silanol without significant by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)methylsilanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form various silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and sodium hydroxide . The reactions are typically carried out under mild conditions to prevent the formation of unwanted by-products.
Major Products Formed
The major products formed from these reactions include silyl ethers, siloxanes, and various silane derivatives .
Applications De Recherche Scientifique
Bis(trimethylsilyl)methylsilanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(trimethylsilyl)methylsilanol involves its ability to form stable silyl ethers and siloxanes. The compound interacts with various molecular targets, including hydroxyl and carboxyl groups, to form stable derivatives. This interaction is facilitated by the large molecular volume and chemical inertness of the trimethylsilyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilanol: Similar in structure but lacks the additional methyl groups attached to the silicon atom.
Hexamethyldisiloxane: Contains two silicon atoms bonded to three methyl groups each, but lacks the hydroxyl group.
Bis(trimethylsilyl)amine: Contains nitrogen instead of a hydroxyl group, making it more reactive in certain conditions.
Uniqueness
Bis(trimethylsilyl)methylsilanol is unique due to its combination of trimethylsilyl groups and a hydroxyl group, which provides both stability and reactivity. This makes it particularly useful in applications requiring the protection of hydroxyl groups and the formation of stable siloxanes .
Propriétés
Numéro CAS |
110086-50-5 |
|---|---|
Formule moléculaire |
C9H26OSi3 |
Poids moléculaire |
234.56 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H26OSi3/c1-11(2,3)9(12(4,5)6)13(7,8)10/h9-10H,1-8H3 |
Clé InChI |
ZKNOQXNBGVPXKV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



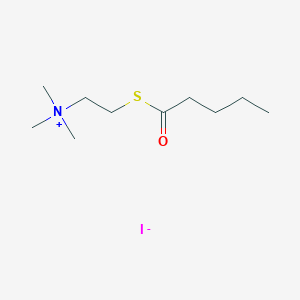

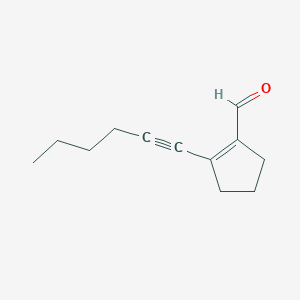

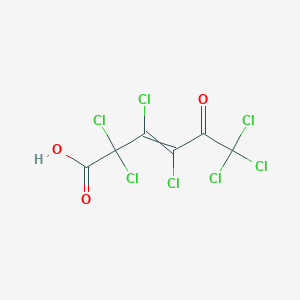
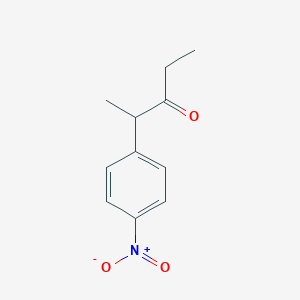
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
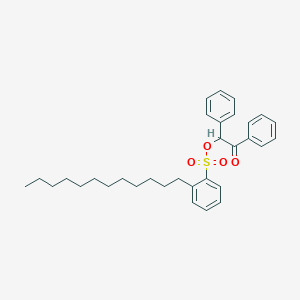
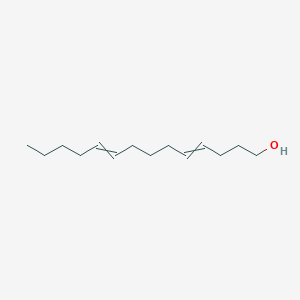
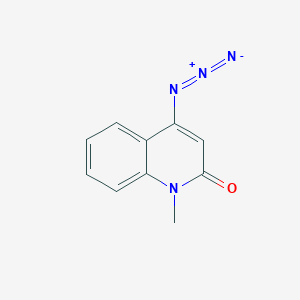

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
